molecular formula C13H13NO3 B1447752 4-(Hexa-2,4-dienoylamino)benzoic acid CAS No. 945155-13-5

4-(Hexa-2,4-dienoylamino)benzoic acid

Cat. No. B1447752
CAS RN: 945155-13-5
M. Wt: 231.25 g/mol
InChI Key: FYCRGIYUOLGKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-(Hexa-2,4-dienoylamino)benzoic acid consists of a total of 30 bonds; 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

High-Performance Liquid Crystal Polymers (LCPs)

4-(Hexa-2,4-dienoylamino)benzoic acid: is a potential intermediate in the synthesis of high-performance liquid crystal polymers. These polymers have a wide range of applications in the thermoplastic industry due to their excellent mechanical properties and thermal stability. The compound’s unique structure could influence the molecular orientation and thus the performance of LCPs .

Advanced Drug Delivery Systems

The benzoic acid moiety is often used in drug design due to its pharmacological significance. The hexa-2,4-dienoylamino group could be utilized to modify the solubility or the drug-releasing behavior, making 4-(Hexa-2,4-dienoylamino)benzoic acid a valuable compound for creating advanced drug delivery systems .

Bio-electrochemistry

In the field of bio-electrochemistry, 4-(Hexa-2,4-dienoylamino)benzoic acid could serve as a monomer for the development of conductive polymers. These polymers are essential for the fabrication of biosensors and other bio-electronic devices due to their ability to transduce electrical signals .

Raman Spectroscopy and Pressure Studies

This compound could be significant in the study of weak, non-bonded interactions in benzoic acid derivatives using Raman spectroscopy. Understanding these interactions under various pressures can provide insights into the behavior of pharmaceuticals during processes like pelletizing or tableting .

Food and Cosmetic Preservatives

Benzoic acid derivatives, including 4-(Hexa-2,4-dienoylamino)benzoic acid , may find applications as preservatives in food and cosmetics. Their ability to inhibit microbial growth can be crucial for extending the shelf life of products .

properties

IUPAC Name

4-(hexa-2,4-dienoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRGIYUOLGKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexa-2,4-dienoylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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